4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl
Overview
Description
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl coreCommon reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and trifluoromethylphenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Employed in the production of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism by which 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl: Similar structure but with an ethyl group instead of a propyl group.
4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-ethylpyran)-3’,5’-difluorobiphenyl: Contains additional functional groups that alter its chemical properties.
Uniqueness
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the propyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F7O/c1-2-3-12-4-6-13(7-5-12)14-8-16(23)20(17(24)9-14)22(28,29)30-15-10-18(25)21(27)19(26)11-15/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUHXJQZJUQYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020943 | |
Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-20-1 | |
Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4′-propyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303186-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Difluor(3,4,5-trifluorphenoxy)methyl]-3,5-difluor-4'-propyl-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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